Dual Azide Functionality Enables Higher Labeling Stoichiometry Versus Mono-Azide Cy7 Analogs
The target compound possesses two terminal azide groups, whereas close analog N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 contains only a single azide moiety [1]. This structural difference translates into a theoretical 2:1 reactive-site ratio, permitting either dual labeling of a single alkyne-modified scaffold or the construction of 1:2 dye-to-biomolecule conjugates for amplified fluorescence signal. The bis-azide configuration is essential for generating stoichiometrically defined bis-functional probes, a capability not achievable with mono-azide variants .
| Evidence Dimension | Number of reactive azide groups per molecule |
|---|---|
| Target Compound Data | 2 azide groups |
| Comparator Or Baseline | N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 (Mono-azide Cy7) |
| Quantified Difference | 2 azide groups (Target) vs. 1 azide group (Comparator) |
| Conditions | Molecular structure analysis based on IUPAC nomenclature and SMILES representation |
Why This Matters
Higher labeling stoichiometry enables amplified fluorescence detection, more efficient crosslinking in PROTAC design, and reduced reagent consumption in precious sample workflows.
- [1] Tebu-Bio. N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 product page. View Source
